molecular formula C9H18O B14285202 Non-5-en-4-ol CAS No. 121440-80-0

Non-5-en-4-ol

Cat. No.: B14285202
CAS No.: 121440-80-0
M. Wt: 142.24 g/mol
InChI Key: AGJGJUGBPXOLEG-UHFFFAOYSA-N
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Description

Non-5-en-4-ol is an organic alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . This compound, also known by its CAS registry number 121440-80-0, is a clear, colorless liquid under standard conditions . It is identified by several synonyms, including (5E)-nonen-4-ol and (E)-Non-5-en-4-ol . Researchers can utilize this compound as a versatile intermediate in synthetic organic chemistry. Its structure, featuring both a double bond and a hydroxyl group, makes it a valuable building block for synthesizing more complex molecules, such as ketones like 2,6,8-Trimethyl-non-5-en-4-one . The compound has a calculated LogP of 2.50, indicating moderate hydrophobicity . It is soluble in alcohol but has limited solubility in water . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121440-80-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

non-5-en-4-ol

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3

InChI Key

AGJGJUGBPXOLEG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CCC)O

Origin of Product

United States

Nomenclature and Stereochemical Considerations of Non 5 En 4 Ol

IUPAC Naming Conventions for Unsaturated Aliphatic Alcohols

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds to ensure each compound has a unique and unambiguous name. sips.org.inqmul.ac.uk For unsaturated alcohols like Non-5-en-4-ol, the naming process involves several key steps.

First, the longest continuous carbon chain that contains both the hydroxyl (-OH) group and the double bond is identified. sips.org.inlibretexts.org In this case, the chain consists of nine carbon atoms, making the parent alkane "nonane". uiuc.edu

Next, the chain is numbered to assign the lowest possible number to the principal functional group, which is the hydroxyl group in alcohols. libretexts.orgksu.edu.sa Therefore, numbering starts from the end of the chain that gives the carbon atom bearing the -OH group the lower locant. For this compound, this means the hydroxyl group is on carbon 4.

The presence of a double bond is indicated by changing the "-an-" infix of the parent alkane to "-en-". utexas.edu The position of the double bond is denoted by a number preceding the "-en-" suffix, which in this case is 5. Finally, the "-e" from the alkene name is replaced with the suffix "-ol" to signify the alcohol group. sips.org.inlibretexts.org

Thus, the systematic IUPAC name for this compound is This compound . vulcanchem.com

Geometric Isomerism (E/Z) Associated with the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in this compound introduces the possibility of geometric isomerism. studymind.co.uk This type of stereoisomerism arises due to the restricted rotation around the double bond. studymind.co.uksavemyexams.com The substituents on each carbon of the double bond can be arranged in different spatial orientations, leading to distinct isomers known as E/Z isomers. creative-chemistry.org.uk

To assign the E or Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. unito.it The atom with the higher atomic number attached directly to the double bond carbon is given higher priority. creative-chemistry.org.uk

Z-isomer: If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) from the German word zusammen, meaning together. savemyexams.comcreative-chemistry.org.uk

E-isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) from the German word entgegen, meaning opposite. savemyexams.comchemguide.co.uk

In this compound, the carbons involved in the double bond are C5 and C6.

At C5, the substituents are a hydrogen atom and a carbon chain (-CH(OH)CH2CH2CH3). The carbon chain has higher priority.

At C6, the substituents are a hydrogen atom and a propyl group (-CH2CH2CH3). The propyl group has higher priority.

Therefore, this compound can exist as two geometric isomers: (E)-Non-5-en-4-ol and (Z)-Non-5-en-4-ol .

Stereogenicity at the Hydroxyl-Bearing Carbon Center (Chirality)

The carbon atom at position 4, which is bonded to the hydroxyl group, is a stereogenic center, also known as a chiral center. wikipedia.orgwikipedia.org A chiral center is a carbon atom that is attached to four different groups. wikipedia.org In the case of this compound, the four distinct groups attached to C4 are:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A propyl group (-CH2CH2CH3)

A but-1-enyl group (-CH=CHCH2CH3)

The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.orgwikipedia.org These enantiomers are designated by their absolute configuration as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Analysis of Possible Diastereomeric and Enantiomeric Forms of this compound

Due to the presence of both a double bond capable of geometric isomerism and a chiral center, this compound can exist in multiple stereoisomeric forms. stackexchange.com Specifically, there are two stereogenic elements: the C5=C6 double bond and the C4 chiral center. This gives rise to a total of 2^2 = 4 possible stereoisomers. youtube.com

These stereoisomers consist of two pairs of enantiomers. The relationships between these isomers can be categorized as either enantiomeric or diastereomeric. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org

The four possible stereoisomers of this compound are:

(4R, 5E)-Non-5-en-4-ol

(4S, 5E)-Non-5-en-4-ol

(4R, 5Z)-Non-5-en-4-ol

(4S, 5Z)-Non-5-en-4-ol

The enantiomeric pairs are:

(4R, 5E)-Non-5-en-4-ol and (4S, 5E)-Non-5-en-4-ol

(4R, 5Z)-Non-5-en-4-ol and (4S, 5Z)-Non-5-en-4-ol

Any other pairing of these isomers results in a diastereomeric relationship. For example, (4R, 5E)-Non-5-en-4-ol is a diastereomer of (4R, 5Z)-Non-5-en-4-ol and (4S, 5Z)-Non-5-en-4-ol.

Advanced Synthetic Methodologies for Non 5 En 4 Ol

General Principles of Unsaturated Alcohol Synthesis

The synthesis of unsaturated alcohols is a fundamental transformation in organic chemistry with several established methods. Common approaches include the reduction of α,β-unsaturated carbonyl compounds, the addition of organometallic reagents to aldehydes and ketones, and the functionalization of alkenes. rroij.comgoogle.com The choice of method depends on the desired regioselectivity (position of the hydroxyl group) and stereoselectivity (three-dimensional arrangement of atoms).

One of the most prevalent strategies for synthesizing unsaturated alcohols is the reduction of the corresponding unsaturated ketones or aldehydes. rroij.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose. masterorganicchemistry.com However, a significant challenge in the reduction of α,β-unsaturated carbonyls is the potential for 1,4-conjugate addition, which reduces the carbon-carbon double bond, leading to a saturated alcohol. masterorganicchemistry.com To achieve selective 1,2-reduction of the carbonyl group while preserving the double bond, specific reagents and conditions are necessary. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is a well-known method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to afford allylic alcohols. masterorganicchemistry.comtcichemicals.com

Another general approach involves the hydration of alkenes, which is the addition of water across the double bond. testbook.comlibretexts.org This can be achieved through acid-catalyzed hydration, which typically follows Markovnikov's rule, or through hydroboration-oxidation, which results in anti-Markovnikov addition. testbook.comchemistrysteps.com For the synthesis of Non-5-en-4-ol, these methods would start from a corresponding diene. Additionally, Grignard reagents can be used in coupling reactions with compounds like allyl halides or acetates to form unsaturated alcohols. google.com

Stereoselective Synthesis of Chiral Secondary Alcohols

The synthesis of a specific enantiomer of a chiral alcohol like this compound requires stereoselective methods. These methods aim to produce one enantiomer in excess over the other.

A primary strategy for producing enantiomerically enriched alcohols is the asymmetric reduction of prochiral ketones. nih.gov In the case of this compound, the corresponding ketone is Non-5-en-4-one. This reduction can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a reducing agent. vulcanchem.com The goal is to selectively add a hydride to one face of the carbonyl group, leading to the preferential formation of either the (R)- or (S)-alcohol.

The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide as the reducing agent, can be rendered stereoselective by using a chiral alcohol as the hydride source or by employing a chiral ligand on the aluminum center. google.com While effective, this method often requires stoichiometric amounts of the chiral auxiliary. Modern approaches frequently rely on catalytic asymmetric transfer hydrogenation or catalytic asymmetric hydrogenation with molecular hydrogen, which are more atom-economical. bohrium.com

The development of chiral transition metal catalysts has revolutionized asymmetric synthesis. While precious metals like rhodium, ruthenium, and iridium have been extensively studied for asymmetric hydrogenation, there is growing interest in more earth-abundant and less toxic metals like cobalt. bohrium.comprinceton.edu Chiral cobalt complexes have emerged as effective catalysts for the asymmetric reduction of ketones. bohrium.com These catalysts typically consist of a cobalt salt and a chiral ligand, often a phosphine (B1218219) or a nitrogen-containing compound. rsc.orgacs.org

For instance, cobalt(II) complexes with chiral macrocyclic iminophosphine ligands have demonstrated high catalytic activity and enantioselectivity (up to 99% ee) in the asymmetric transfer hydrogenation of ketones. bohrium.com The chiral ligand creates a specific three-dimensional environment around the cobalt center, which directs the approaching ketone substrate, leading to a highly enantioselective reduction. bohrium.com The mechanism often involves the formation of a cobalt hydride intermediate which then transfers the hydride to the ketone. bohrium.com The choice of ligand and reaction conditions can be tuned to favor the formation of the desired enantiomer of the alcohol. chinesechemsoc.org

A powerful and versatile method for the enantioselective synthesis of chiral alcohols is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction), developed by Nobel laureate Ei-ichi Negishi. wikipedia.org This reaction involves the addition of an organoaluminum reagent, such as trimethylaluminum, across the double bond of an alkene in the presence of a chiral zirconium catalyst, typically a derivative of bis(cyclopentadienyl)zirconium dichloride. wikipedia.orgresearchgate.netnih.gov The reaction proceeds with high regioselectivity and enantioselectivity, forming a new carbon-carbon bond and a carbon-aluminum bond. wikipedia.orgresearchgate.net

The resulting organoaluminum intermediate can then be oxidized, typically by treatment with oxygen, to yield the corresponding chiral alcohol. wikipedia.org This method allows for the synthesis of a wide variety of chiral alcohols with high enantiomeric purity. pnas.orgnih.govnih.govacs.org The ZACA reaction has been successfully applied to the synthesis of complex natural products and can be used to construct chiral centers at various positions relative to the hydroxyl group. acs.orgacs.org

Catalyst System Alkene Substrate Organoaluminum Reagent Product Type Enantiomeric Excess (ee)
Chiral ZirconoceneTerminal AlkeneTrimethylaluminumChiral AlcoholOften >90%
Chiral ZirconoceneInternally OH-substituted 1-alkeneTrimethylaluminumChiral DiolHigh

This table provides a generalized overview of the ZACA reaction. Specific substrates and catalysts will yield varying results.

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure alcohols from a racemic mixture. jocpr.com This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. jocpr.comrsc.org For example, a lipase (B570770) can be used to acylate one enantiomer of a racemic alcohol with an acyl donor, such as vinyl acetate. researchgate.net This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. researchgate.net

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is the ratio of the rate of reaction of the faster-reacting enantiomer to the slower-reacting enantiomer. A high E value is desirable for achieving high enantiomeric excess (ee) for both the product and the unreacted starting material. msu.edu Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity. researchgate.netmdpi.com This method is particularly advantageous because it can provide access to both enantiomers of the alcohol. jocpr.com A combination of the ZACA reaction followed by lipase-catalyzed acetylation has been shown to be a powerful strategy for producing virtually enantiopure chiral alcohols. pnas.orgnih.govnih.govacs.org

Enzyme Reaction Type Acyl Donor Typical Outcome
Lipase (e.g., CALB)TransesterificationVinyl Acetate(R)-acetate + (S)-alcohol (or vice versa)

This table illustrates a typical enzymatic kinetic resolution. The stereochemical outcome is dependent on the specific enzyme and substrate.

Olefin Functionalization Strategies for Hydroxyl Group Introduction

The direct introduction of a hydroxyl group into an olefin is a fundamental transformation in organic synthesis. chemrxiv.org Several strategies exist for this purpose, including hydration, dihydroxylation, and other oxidative methods. For the synthesis of this compound, these methods would typically start from a diene or a functionalized alkene.

Acid-catalyzed hydration and oxymercuration-demercuration are common methods for the Markovnikov addition of water to a double bond. libretexts.orgmasterorganicchemistry.compressbooks.pub Conversely, hydroboration-oxidation provides the anti-Markovnikov alcohol. testbook.com These methods are well-established but may lack the stereocontrol required for the synthesis of a specific enantiomer of this compound without the use of chiral reagents or catalysts.

More advanced methods involve the direct, catalytic functionalization of C-H bonds adjacent to a double bond or the use of transition metal-catalyzed reactions to introduce an oxygen-containing functional group that can be subsequently converted to a hydroxyl group. For instance, half-titanocene catalysts have been used for the copolymerization of ethylene (B1197577) with long-chain α-olefins containing a hydroxyl group, demonstrating the compatibility of these catalysts with hydroxyl functionalities. mdpi.com Additionally, post-polymerization functionalization, such as the epoxidation of C=C double bonds in a polymer backbone followed by ring-opening, can introduce hydroxyl groups. mdpi.com While not directly applicable to the small molecule this compound, these polymer-focused strategies highlight ongoing developments in olefin functionalization.

Regio- and Stereoselective Hydroboration-Oxidation of Alkenes (Anti-Markovnikov Addition)

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. numberanalytics.comlibretexts.org This two-step process allows for the placement of a hydroxyl group on the less substituted carbon of a double bond, a crucial feature for the synthesis of alcohols like this compound from a corresponding diene. masterorganicchemistry.comwikipedia.org

The reaction begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the alkene. masterorganicchemistry.com This hydroboration step is both regioselective and stereospecific. The boron atom adds to the less sterically hindered carbon of the alkene, and both the boron and the hydrogen atom add to the same face of the double bond (syn-addition). masterorganicchemistry.comwikipedia.orgscielo.org.bo This stereospecificity is critical when establishing the stereochemistry of the final alcohol product. wikipedia.org The regioselectivity can be enhanced by using sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN). scielo.org.bo

In the second step, the resulting organoborane intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) in a basic aqueous solution. numberanalytics.compearson.com The oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same position. masterorganicchemistry.com This ensures that the stereochemical information established in the hydroboration step is transferred to the final alcohol product. libretexts.org

For a hypothetical synthesis of this compound from nona-1,5-diene, hydroboration would selectively occur at the less substituted terminal double bond, leading to the desired alcohol upon oxidation.

Table 1: Key Features of Hydroboration-Oxidation

FeatureDescriptionReference
Regioselectivity Anti-Markovnikov: The hydroxyl group adds to the less substituted carbon of the alkene. libretexts.orgmasterorganicchemistry.comwikipedia.org
Stereospecificity Syn-addition: The hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comwikipedia.orglibretexts.org
Reagents Step 1: Borane (e.g., BH₃·THF, 9-BBN). Step 2: Oxidizing agent (e.g., H₂O₂, NaOH). numberanalytics.commasterorganicchemistry.com
Mechanism A concerted, four-centered transition state for the hydroboration step. scielo.org.bopearson.com
Key Advantage Avoids carbocation rearrangements, providing a predictable outcome. libretexts.org

Catalytic Hydration Reactions of Alkenes

Catalytic hydration of alkenes presents an alternative, though often complementary, route to alcohols. wikipedia.org Unlike hydroboration-oxidation, acid-catalyzed hydration typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. libretexts.org This is due to the mechanism proceeding through a more stable carbocation intermediate. libretexts.org

The reaction is generally carried out using a strong acid catalyst, such as sulfuric acid, in the presence of water. wikipedia.orglibretexts.org While effective for simple alkenes, this method is prone to carbocation rearrangements, which can lead to a mixture of products. For a precursor to this compound, this lack of regioselectivity could be problematic.

Modern advancements have led to the development of more sophisticated catalytic systems. For instance, oxymercuration-demercuration is another method for Markovnikov hydration that avoids rearrangements. However, for the anti-Markovnikov synthesis required for many complex alcohols, hydroboration remains the method of choice. masterorganicchemistry.com

Epoxidation of Alkenes Followed by Stereospecific Ring Opening to Alcohols

Epoxidation of an alkene followed by the ring-opening of the resulting epoxide is a powerful, stereospecific method for synthesizing alcohols and diols. libretexts.org This strategy allows for the introduction of oxygen with defined stereochemistry.

The first step involves the conversion of an alkene to an epoxide, a three-membered cyclic ether. wikipedia.org This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The epoxidation reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. pearson.com For more complex molecules, asymmetric epoxidation methods like the Sharpless or Jacobsen-Katsuki epoxidation can be employed to generate enantiomerically enriched epoxides. organic-chemistry.orgencyclopedia.pub

The second step is the nucleophilic ring-opening of the epoxide. rsc.org To generate an alcohol, a hydride reagent like lithium aluminum hydride (LiAlH₄) is used. wikipedia.org The hydride attacks one of the epoxide carbons, opening the ring and forming an alcohol after an aqueous workup. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The hydride typically attacks the less sterically hindered carbon atom. wikipedia.org This two-step sequence provides a reliable method for producing alcohols with high stereochemical control. For instance, the epoxidation of a suitable nonadiene (B8540087) followed by reductive opening could be a viable route to this compound.

Table 2: Research Findings in Epoxidation and Ring-Opening

Study FocusKey FindingSignificanceReference
Asymmetric EpoxidationDevelopment of chiral catalysts (e.g., Sharpless, Jacobsen-Katsuki) for enantioselective epoxidation.Enables the synthesis of chiral alcohols from prochiral alkenes. organic-chemistry.orgencyclopedia.pub
Regioselective Ring-OpeningThe site of nucleophilic attack on the epoxide ring can be controlled by the choice of reagent and reaction conditions (acidic vs. basic/neutral).Allows for the synthesis of different constitutional isomers from the same epoxide intermediate. wikipedia.orgmasterorganicchemistry.com
Tandem ProcessesDevelopment of telescoped processes combining epoxidation and ring-opening in a single pot.Improves efficiency and reduces waste by eliminating intermediate purification steps. mdpi.com

Transition Metal-Catalyzed Hydrofunctionalization of Carbon-Carbon Double Bonds

Transition metal-catalyzed hydrofunctionalization has emerged as a powerful and atom-economical method for forming C-O bonds. mdpi.com These reactions involve the addition of an O-H bond from an alcohol or water directly across a carbon-carbon double bond, guided by a metal catalyst. mdpi.com

A variety of transition metals, including those from the first row like cobalt, nickel, and copper, have been shown to catalyze the hydroalkoxylation of alkenes. mdpi.commdpi.com The mechanism and regioselectivity of these reactions are highly dependent on the choice of metal, ligand, and substrate. For example, cobalt-based systems can operate through a metal-hydride hydrogen atom transfer (MHAT) mechanism. mdpi.com

Some catalytic systems can provide anti-Markovnikov selectivity, offering a direct alternative to the hydroboration-oxidation sequence. researchgate.net The development of enantioselective variants, employing chiral ligands, allows for the synthesis of chiral alcohols. mdpi.com This approach is particularly valuable for intramolecular reactions (cyclizations) to form cyclic ethers, but intermolecular additions to form acyclic alcohols like this compound are also an area of active research. mdpi.com

Carbon-Carbon Bond Formation Strategies Incorporating Alkene and Alcohol Moieties

Constructing the specific carbon framework of this compound requires sophisticated C-C bond-forming reactions that are compatible with both alkene and alcohol functionalities, or their precursors.

Coupling Reactions for the Construction of Alkene-Containing Alcohol Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex organic molecules. thermofisher.com Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and the Heck reaction (coupling of alkenes with organic halides) are particularly relevant. thermofisher.com

For example, a synthetic strategy for an alkene-containing alcohol could involve the Suzuki coupling of a vinyl boronic ester with a halo-alcohol. This would forge the C-C bond while preserving the hydroxyl and alkene groups. The tolerance of these reactions to a wide variety of functional groups is a key advantage. thermofisher.com A retrosynthetic analysis of this compound might envision a disconnection via a Suzuki coupling between a 4-carbon fragment containing the alcohol and a 5-carbon fragment with the vinyl boronic ester.

The Heck reaction could also be employed, for instance, by coupling a vinyl halide with an appropriate alkene precursor to the alcohol portion of the molecule. thermofisher.com These methods offer modular approaches to building the carbon skeleton with high precision.

Olefin Metathesis Approaches in Complex Unsaturated Alcohol Synthesis

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. d-nb.infogoogle.com Cross-metathesis (CM) is particularly useful for synthesizing unsaturated alcohols. eurjchem.com

In a cross-metathesis approach, two different alkenes are reacted to form new alkene products. To synthesize a molecule like this compound, one could envision the cross-metathesis of two smaller, readily available olefinic fragments. For example, the reaction of 1-hexene (B165129) with an appropriate butenol (B1619263) derivative could potentially form the desired nine-carbon chain with the double bond and alcohol in the correct positions. A patent describes the synthesis of 1-decen-4-ol via cross-metathesis, highlighting the industrial applicability of this method for producing homoallylic alcohols. google.com

The success of cross-metathesis often depends on the relative reactivity of the starting olefins and the stability of the resulting products. It has become a go-to method for complex molecule synthesis due to its functional group tolerance and predictable outcomes with modern, well-defined catalysts. rsc.org

Chemo-, Regio-, and Stereoselective Considerations in Multi-Step Synthetic Pathways

The successful synthesis of a target molecule like this compound hinges on the careful management of selectivity at each step of the reaction sequence. Chemists must choose reagents and conditions that favor the formation of the desired isomer over other potential products.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Selectivity TypeDescriptionRelevance to this compound Synthesis
Chemoselectivity The ability to react with one functional group in the presence of other, different functional groups.In precursors to this compound that contain multiple reactive sites, such as a ketone and a double bond, a chemoselective reducing agent is required to selectively reduce the ketone to an alcohol without affecting the alkene.
Regioselectivity The preference for bond formation or cleavage at one specific position over all other possible positions.When introducing the double bond, for instance through an elimination reaction, regioselectivity determines whether the double bond forms between C5 and C6 (to yield this compound) or at another location.
Stereoselectivity The preferential formation of one stereoisomer over another. This includes both enantioselectivity (formation of one enantiomer over the other) and diastereoselectivity (formation of one diastereomer over others).This is crucial for controlling the configuration of the chiral center at C4 and the geometry (E/Z) of the C5-C6 double bond, leading to specific stereoisomers of this compound.

A prominent strategy for synthesizing allylic alcohols, such as this compound, involves the 1,2-reduction of an α,β-unsaturated ketone. This approach requires a high degree of chemoselectivity to reduce the carbonyl group while leaving the carbon-carbon double bond intact. redalyc.orgscielo.org.mx Furthermore, if the starting enone is chiral or if a chiral reducing agent is used, the stereochemistry of the resulting alcohol can be controlled.

For instance, the reduction of α,β-unsaturated ketones can be achieved with high regioselectivity, favoring the 1,2-reduction product (the allylic alcohol) over the 1,4-reduction product (the saturated ketone). redalyc.orgscielo.org.mxorganic-chemistry.org The choice of reducing agent and reaction conditions is paramount in achieving this selectivity. Systems like zinc borohydride on charcoal have been shown to be effective for the regioselective 1,2-reduction of conjugated enones to their corresponding allylic alcohols with high yields. redalyc.orgscielo.org.mx

Another powerful method involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. This approach offers excellent regioselectivity, leading to anti-Markovnikov products, and high stereoselectivity, yielding predominantly the E-isomer of the allylic alcohol. dicp.ac.cn This transformation is stereospecific and allows for the synthesis of chiral allylic alcohols with a high degree of enantiomeric enrichment. dicp.ac.cn The mechanism is believed to involve hydrocupration of the alkyne followed by cross-coupling of the resulting alkenyl copper intermediate. dicp.ac.cn

Table of Synthetic Approaches and Selectivity

Synthetic ApproachReagents/CatalystsType of Selectivity AchievedProduct
1,2-Reduction of α,β-Unsaturated KetoneZn(BH₄)₂/CharcoalChemo- and RegioselectiveAllylic Alcohol redalyc.orgscielo.org.mx
Reductive Coupling of Terminal AlkyneAlkyne, α-chloro boronic ester, Copper catalystRegio- and StereoselectiveE-Allylic Alcohol dicp.ac.cn
Asymmetric Hydrosilylation/HydroaminationEnone, CuH-based catalystChemo-, Regio-, Diastereo-, and EnantioselectiveChiral Amino Alcohols (as precursors) nih.gov
Heck Arylation of Unsaturated AlcoholsAryl bromide, Pd-DPPP, Ionic liquidRegioselective (α-arylation)Branched Unsaturated Alcohols liv.ac.uk

The Heck reaction, traditionally used for the β-arylation of unsaturated alcohols, can be directed to achieve α-arylation with high regioselectivity by using a palladium catalyst in an ionic liquid. liv.ac.uk This allows for the synthesis of branched unsaturated alcohols, which can be valuable intermediates. liv.ac.uk

Furthermore, the stereocontrolled synthesis of complex molecules often relies on the strategic use of protecting groups and the sequential introduction of stereocenters. For example, in the synthesis of complex natural products, ring-closing metathesis of a diene precursor can establish a cyclic framework with defined stereochemistry. scispace.com The choice of catalyst, such as a Grubbs second-generation catalyst, is critical for the efficiency of this transformation. scispace.com

In multi-step syntheses, it is common to encounter the need to differentiate between multiple similar functional groups. For example, the selective oxidation or reduction of one alcohol in a diol requires careful selection of reagents and protecting group strategies. nih.gov

Ultimately, the successful synthesis of a specific isomer of this compound is a testament to the power of modern synthetic organic chemistry, where a deep understanding of reaction mechanisms and the principles of selectivity allows for the precise construction of complex molecular architectures.

Mechanistic Organic Chemistry of Non 5 En 4 Ol Transformations

Reaction Mechanisms Involving the Alkene Moiety

The dual functionality of non-5-en-4-ol, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a diverse range of chemical transformations. The alkene moiety, an electron-rich region due to its π-bond, is particularly susceptible to addition reactions. doubtnut.com These reactions can proceed through either electrophilic or radical mechanisms, leading to a variety of saturated derivatives.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

Electrophilic addition is a characteristic reaction of alkenes. savemyexams.com The π bond of the double bond acts as a nucleophile, attacking an electron-deficient species known as an electrophile. doubtnut.comnumberanalytics.com This process typically occurs in two steps: the initial attack by the alkene on the electrophile to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation. libretexts.orglasalle.edu

For this compound, an unsymmetrical alkene, the addition of hydrogen halides (HX) follows Markovnikov's rule. libretexts.org This rule predicts that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This preference is due to the formation of the more stable carbocation intermediate. nerdfighteria.info

Mechanism of Hydrohalogenation:

Protonation of the Alkene: The π electrons of the C5-C6 double bond attack the electrophilic hydrogen of the hydrogen halide (e.g., HBr), forming a C-H bond at C6. This results in the formation of a carbocation at C5. libretexts.orglasalle.edu

Nucleophilic Attack: The resulting halide anion (Br⁻) acts as a nucleophile and attacks the electron-deficient carbocation at C5, forming a new C-Br bond. libretexts.org

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), also proceeds via an electrophilic addition mechanism. In this case, a cyclic halonium ion intermediate is formed, which is then attacked by the halide ion in an anti-addition fashion. lasalle.edu

Analysis of Carbocation Intermediates and Potential Rearrangements in Addition Reactions

The stability of the carbocation intermediate is a critical factor influencing the outcome of electrophilic addition reactions. numberanalytics.com Carbocation stability increases in the order: primary < secondary < tertiary. masterorganicchemistry.com In the electrophilic addition to this compound, the initial protonation at C6 leads to a secondary carbocation at C5.

This secondary carbocation is also an allylic carbocation, meaning it is adjacent to the C4 carbon bearing the hydroxyl group. Allylic carbocations exhibit enhanced stability due to resonance, where the positive charge is delocalized over two carbon atoms. libretexts.org

However, under certain conditions, carbocation rearrangements can occur to form a more stable intermediate. masterorganicchemistry.com For the carbocation formed from this compound, a 1,2-hydride shift from C4 to C5 would result in a new carbocation at C4. This new carbocation is also secondary but is no longer allylic in the traditional sense. The relative stability of these two carbocations would dictate the likelihood of rearrangement. Reactions involving allylic alcohols can sometimes lead to rearranged products through SN1' or SNi' mechanisms, where the nucleophile attacks at the γ-position relative to the leaving group. lscollege.ac.instackexchange.com

Potential Rearrangement Pathway:

Formation of Initial Carbocation: Protonation of the double bond yields a secondary, allylic carbocation at C5.

1,2-Hydride Shift: A hydrogen atom from C4, along with its bonding electrons, can migrate to the adjacent C5 carbocation.

Nucleophilic Attack: The nucleophile then attacks the rearranged carbocation.

The presence of the hydroxyl group can also influence the reaction pathway. The oxygen atom's lone pairs can participate in stabilizing the adjacent carbocation through resonance, although this would place a positive charge on the electronegative oxygen atom.

Radical Addition Mechanisms to Unsaturated Centers

In contrast to electrophilic addition, radical addition to alkenes often proceeds with anti-Markovnikov regioselectivity. wikipedia.org This is particularly true for the addition of hydrogen bromide in the presence of peroxides (ROOR). masterorganicchemistry.com This phenomenon is known as the peroxide effect. wikipedia.org

The mechanism involves a free-radical chain reaction: wikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide by heat or light, forming two alkoxy radicals (RO•). masterorganicchemistry.com The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation:

The bromine radical adds to the C=C double bond of this compound. This addition occurs at the less substituted carbon (C6) to form the more stable secondary radical at C5. masterorganicchemistry.com

The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical, which continues the chain. wikipedia.org

Termination: The reaction is terminated when two radical species combine. wikipedia.org

Free-radical additions are not limited to HBr. Other reagents can add across the double bond under radical conditions, and these reactions are a key method for functionalizing unsaturated compounds. researchgate.netacs.orgacs.org

Reaction Mechanisms Involving the Hydroxyl Moiety

The secondary alcohol functionality at C4 of this compound is a key site for reactions such as dehydration, oxidation, and reduction.

Dehydration Mechanisms (e.g., Acid-Catalyzed, Photochemical)

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org For secondary alcohols like this compound, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgjove.com

Acid-Catalyzed Dehydration (E1 Mechanism):

Protonation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), an alkyloxonium ion. byjus.com

Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, leaving behind a secondary carbocation at C4. This is the slow, rate-determining step. jove.combyjus.com

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation (either C3 or C5). libretexts.org Removal of a proton from C3 would lead to non-3,5-diene, while removal from C5 would yield nona-2,5-diene. According to Zaitsev's rule, the more substituted, and therefore more stable, alkene is the major product. jove.com

Due to the allylic nature of the initial alcohol, 1,4-dehydration to form a conjugated diene is also a possibility. chempedia.info Recent methods have been developed for the highly regio- and stereoselective 1,4-syn-dehydration of allylic alcohols to produce conjugated dienes. nih.gov

Photochemical dehydration is another, though less common, method. This can involve the photooxygenation of allylic alcohols to form β-hydroxy hydroperoxides, which can subsequently dehydrate. researchgate.netrsc.org

Oxidation and Reduction Pathways of Secondary Alcohol Functionalities

Oxidation:

Secondary alcohols can be oxidized to ketones. solubilityofthings.com this compound, being a secondary allylic alcohol, can be oxidized to non-5-en-4-one. The presence of the double bond requires careful selection of the oxidizing agent to avoid unwanted reactions at the alkene moiety.

Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones without significantly affecting the double bond. nrochemistry.com The Jones reagent (CrO₃ in aqueous sulfuric acid) can also be used, but its high acidity might promote side reactions like dehydration. organic-chemistry.org The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the carbinol carbon, leading to the ketone. organic-chemistry.org

Manganese Dioxide (MnO₂): Activated manganese(IV) oxide is a highly selective reagent for the oxidation of allylic and benzylic alcohols. jove.com The reaction occurs on the surface of the insoluble MnO₂ and is thought to proceed via a radical mechanism. jove.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. It is a mild and efficient way to oxidize secondary alcohols to ketones at low temperatures, preserving the alkene functionality. harvard.edu

Interactive Table: Common Oxidizing Agents for Secondary Alcohols

ReagentTypical ConditionsProduct from this compoundSelectivity Notes
PCC (Pyridinium chlorochromate)CH₂Cl₂Non-5-en-4-oneGood for allylic alcohols, avoids over-oxidation. nrochemistry.com
PDC (Pyridinium dichromate)CH₂Cl₂Non-5-en-4-oneSimilar to PCC, milder and less acidic. nrochemistry.com
Jones Reagent (CrO₃/H₂SO₄)AcetoneNon-5-en-4-oneStrong oxidant; acidity may cause side reactions. organic-chemistry.org
MnO₂ (Activated)Hexane, CH₂Cl₂, etc.Non-5-en-4-oneHighly selective for allylic/benzylic alcohols. jove.com
Swern Oxidation (DMSO, (COCl)₂)CH₂Cl₂, -78 °CNon-5-en-4-oneMild conditions, good for sensitive substrates. harvard.edu

Reduction:

The term "reduction of a secondary alcohol" typically refers to the deoxygenation to form an alkane, which is a more complex transformation. However, the reverse reaction, the reduction of the corresponding ketone (non-5-en-4-one) back to the secondary alcohol (this compound), is a fundamental transformation. solubilityofthings.com

This reduction can be achieved using various reducing agents:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily reduces ketones to secondary alcohols in protic solvents like methanol (B129727) or ethanol. solubilityofthings.comlibretexts.org It does not typically reduce carbon-carbon double bonds.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent. libretexts.orglibretexts.org It efficiently reduces ketones to alcohols but must be used in anhydrous aprotic solvents (like diethyl ether or THF) followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni). solubilityofthings.com While effective for reducing ketones, it can also reduce the carbon-carbon double bond, potentially leading to the saturated alcohol, nonan-4-ol. Selective conditions would be required to reduce only the ketone.

The mechanism for hydride reduction (using NaBH₄ or LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. libretexts.org This intermediate is then protonated during the workup step to yield the final alcohol product. libretexts.orglibretexts.org

Influence of Stereochemistry on Reaction Pathways and Product Distribution

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that dictates the course and outcome of chemical reactions. rsc.org For a chiral molecule like this compound, which possesses a stereocenter at the C-4 position, its inherent chirality exerts a powerful influence on any transformation it undergoes, a phenomenon known as asymmetric induction. wikipedia.org This leads to the preferential formation of one stereoisomer over another (stereoselectivity). masterorganicchemistry.comsaskoer.ca

Diastereoselectivity in Cyclization Reactions

In the cascade reactions described above, the pre-existing stereocenter at C-4 in this compound will direct the formation of new stereocenters during cyclization. For instance, in the intramolecular oxymercuration or the Prins cyclization, the transition states leading to different diastereomeric products will have different energies. The molecule will preferentially adopt the transition state conformation that minimizes steric hindrance and other unfavorable interactions, leading to one dominant diastereomer. unl.pt

For example, in the palladium-catalyzed carboetherification of γ-hydroxy terminal alkenes, the reaction often proceeds with high diastereoselectivity, favoring the formation of trans-substituted tetrahydrofurans. nih.gov The stereochemistry of the starting alcohol directly influences the stereochemical configuration of the product. nih.gov

Table 2: Stereochemical Control in Tetrahydrofuran Synthesis

Substrate Feature Reaction Type Typical Outcome Rationale
Chiral γ-hydroxyalkene Pd-catalyzed carboetherification High diastereoselectivity (trans product often favored) The existing stereocenter dictates the facial selectivity of the carbopalladation and subsequent cyclization steps. nih.gov

Enantioselective Epoxidation and Kinetic Resolution

While this compound is a homoallylic alcohol, the principles of stereocontrol are well-illustrated by reactions of the closely related allylic alcohols. The Sharpless-Katsuki asymmetric epoxidation is a landmark reaction that converts allylic alcohols into epoxy alcohols with very high enantioselectivity. tcichemicals.comorganic-chemistry.org The reaction uses a titanium(IV) isopropoxide catalyst in conjunction with an enantiomerically pure diethyl tartrate ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. tcichemicals.comyoutube.com

The stereochemical outcome is highly predictable: the choice of the D-(-)- or L-(+)-tartrate ligand determines which face of the alkene is epoxidized. tcichemicals.com This is an example of external asymmetric induction, where a chiral catalyst imposes its stereochemical preference on the reaction. wikipedia.org

Furthermore, this methodology can be used for the kinetic resolution of a racemic mixture of a chiral secondary allylic alcohol. In this process, one enantiomer of the alcohol reacts significantly faster with the chiral catalyst system than the other. The reaction is stopped at approximately 50% conversion, yielding a highly enantiomerically enriched epoxy alcohol and the unreacted, enantiomerically enriched starting alcohol. tcichemicals.com This principle highlights how stereochemistry can dramatically affect reaction rates.

Applying this to this compound, an epoxidation of its double bond would generate two new stereocenters at C-5 and C-6. The inherent chirality at C-4 would lead to diastereomeric transition states, resulting in the preferential formation of one of the four possible product stereoisomers. An enantioselective catalyst could further refine this selectivity.

Advanced Spectroscopic and Spectrometric Characterization of Non 5 En 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and constitution of Non-5-en-4-ol. Through a combination of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be established.

The ¹H NMR spectrum of this compound is expected to provide distinct signals for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are dictated by the electronic environment and neighboring protons.

The key proton signals can be predicted as follows:

Hydroxyl Proton (OH): A broad singlet is anticipated, typically in the range of δ 1.5-4.0 ppm. Its chemical shift can vary with concentration and solvent, and it may disappear upon exchange with deuterium (B1214612) oxide (D₂O).

Carbinol Methine Proton (H4): The proton on the carbon bearing the hydroxyl group (C4) is expected to appear as a multiplet around δ 3.6-4.1 ppm. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.

Olefinic Protons (H5 and H6): These protons on the carbon-carbon double bond will resonate in the downfield region, typically between δ 5.4-5.6 ppm. They will appear as complex multiplets due to coupling with each other (J-coupling) and with the adjacent allylic protons (H4 and H7). The magnitude of the coupling constant between H5 and H6 would determine the stereochemistry of the double bond (cis or trans).

Alkyl Protons (H1, H2, H3, H7, H8, H9): The remaining methylene (B1212753) and methyl protons will appear in the upfield region (δ 0.8-2.2 ppm). The protons on carbons adjacent to the double bond (allylic protons at C3 and C7) will be more deshielded than the others.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H1 ~0.9 Triplet (t) 3H
H2, H3 ~1.3-1.6 Multiplet (m) 4H
H4 ~3.6-4.1 Multiplet (m) 1H
H5, H6 ~5.4-5.6 Multiplet (m) 2H
H7 ~2.0-2.2 Multiplet (m) 2H
H8 ~1.3-1.5 Multiplet (m) 2H
H9 ~0.9 Triplet (t) 3H

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their hybridization state (sp³, sp²). libretexts.org The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms or involved in double bonds appearing further downfield. libretexts.orglibretexts.org

Expected chemical shifts for this compound are:

Olefinic Carbons (C5 and C6): These sp²-hybridized carbons are expected to resonate in the δ 125-135 ppm region.

Carbinol Carbon (C4): The carbon attached to the hydroxyl group will be significantly deshielded, appearing in the δ 70-75 ppm range.

Alkyl Carbons (C1, C2, C3, C7, C8, C9): These sp³-hybridized carbons will appear in the upfield region of the spectrum, typically between δ 10-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 ~14.0
C2 ~22.5
C3 ~35.0
C4 ~72.0
C5 ~130.0
C6 ~132.0
C7 ~34.0
C8 ~22.0

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations. igntu.ac.innih.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. huji.ac.ilmdpi.com For this compound, key COSY correlations would be observed between H4 and its neighbors (H3 and H5), and between the olefinic protons (H5/H6) and their respective allylic neighbors (H4 and H7). This would establish the connectivity of the proton spin systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). mdpi.comcolumbia.edu This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at δ ~3.8 ppm (H4) would show a cross-peak with the carbon signal at δ ~72 ppm (C4). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). emerypharma.comcolumbia.edublogspot.com HMBC is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the olefinic protons (H5, H6) to the carbinol carbon (C4) and the allylic carbons (C3, C7).

Correlations from the methyl protons (H1, H9) to their neighboring carbons (C2, C8).

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals correlations between all protons within a given spin system, not just immediate neighbors. masterorganicchemistry.com In this compound, it would show correlations among all protons in the propyl group (H1 to H3) and separately among all protons in the butyl group fragment (H7 to H9), helping to distinguish these two alkyl chains.

Table 3: Predicted Key 2D NMR Correlations for this compound

Experiment Key Expected Correlations Information Gained
COSY H3 ↔ H4 ↔ H5; H5 ↔ H6 ↔ H7 Confirms adjacent proton connectivity around the alcohol and alkene. huji.ac.il
HSQC H1/C1, H4/C4, H5/C5, H6/C6, etc. Direct one-bond H-C attachments. columbia.edu
HMBC H5 → C3, C4, C7; H6 → C4, C8 Establishes the position of the double bond relative to the alcohol. emerypharma.com

| TOCSY | H1 ↔ H2 ↔ H3; H7 ↔ H8 ↔ H9 | Identifies protons within each separate alkyl fragment. masterorganicchemistry.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.com For this compound, with a molecular formula of C₉H₁₈O, the calculated monoisotopic mass is 142.13577 Da. nih.gov An HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for an unsaturated alcohol like this compound would include:

Loss of Water ([M-H₂O]⁺): Dehydration is a common fragmentation for alcohols, which would result in a fragment ion at m/z 124.1252.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (C3-C4 or C4-C5) is characteristic of alcohols. This would lead to fragment ions such as [CH(OH)CH₂CH₂CH₃]⁺ (m/z 87.0810) or [CH(OH)CH=CHCH₂CH₃]⁺ (m/z 99.0810).

Allylic Cleavage: The bond allylic to the double bond is weakened, making cleavage at the C3-C4 or C6-C7 bond favorable.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. researchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and alkene moieties.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3600-3200 (broad) O-H stretch Alcohol
~3020-3010 (medium) =C-H stretch Alkene
~2960-2850 (strong) C-H stretch Alkyl
~1670-1640 (weak-medium) C=C stretch Alkene
~1465 (medium) C-H bend Alkyl
~1100-1000 (strong) C-O stretch Secondary Alcohol

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment

The carbon at position 4 (C4) in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated (R)-Non-5-en-4-ol and (S)-Non-5-en-4-ol. Chiroptical techniques, which measure the differential interaction of chiral molecules with circularly polarized light, are essential for determining the absolute configuration of a specific enantiomer. researchgate.netegyankosh.ac.in

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopy method for this purpose. cdnsciencepub.com ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule. egyankosh.ac.in The two enantiomers of this compound would produce ECD spectra that are mirror images of each other, exhibiting opposite signals (known as Cotton effects).

While the C=C double bond is the primary chromophore in the accessible UV region for this compound, its electronic transitions become chirally active due to the influence of the stereocenter at C4. By comparing the experimentally measured ECD spectrum of a pure enantiomer with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) configurations, the absolute stereochemistry can be unambiguously assigned. cdnsciencepub.com The sign and intensity of the observed Cotton effect are directly related to the three-dimensional arrangement of the atoms, making ECD an invaluable tool for stereochemical analysis. rsc.org

Table of Compounds Mentioned

Compound Name
(R)-Non-5-en-4-ol
(S)-Non-5-en-4-ol

X-ray Crystallography of Crystalline Derivatives for Definitive Structural and Stereochemical Elucidation

X-ray crystallography is a cornerstone analytical technique in chemistry and pharmaceutical sciences for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method offers unambiguous insights into bond lengths, bond angles, and the absolute configuration of chiral centers, which is pivotal for understanding the structure-activity relationships of molecules. researchgate.net

For a molecule like this compound, which is not a solid at room temperature and lacks heavy atoms, direct X-ray analysis is challenging. The primary obstacle is the necessity of obtaining a well-ordered single crystal, a prerequisite for X-ray diffraction analysis. mdpi.com To overcome this, this compound would first need to be converted into a crystalline derivative. This is a common strategy employed for liquid or non-crystalline compounds. The derivatization process involves reacting the parent molecule with a reagent that introduces functionalities conducive to crystallization and often includes a heavy atom to facilitate the determination of the absolute stereochemistry.

The selection of a suitable derivatizing agent is critical. For the hydroxyl group in this compound, reagents such as p-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride are often employed. The resulting esters, p-bromobenzoate or 3,5-dinitrobenzoate (B1224709) derivatives of this compound, are typically solid compounds with a higher propensity for crystallization. The introduction of a bromine atom is particularly advantageous as it acts as a heavy anomalous scatterer, which is crucial for the unambiguous determination of the absolute configuration of the chiral center at C-4. researchgate.net

Once a suitable crystalline derivative of this compound is synthesized and purified, the next step is to grow a single crystal of high quality. This is often the most challenging part of the process and can involve various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

The single crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. nih.gov

The collected data are then processed to determine the unit cell dimensions and the space group of the crystal. The crucial step of solving the crystal structure involves using the diffraction intensities to calculate an electron density map of the molecule. nih.gov This map is then interpreted to build a molecular model, and the positions of the atoms are refined to best fit the experimental data.

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, providing precise information on:

Connectivity: Unambiguously confirming the bonding arrangement of the atoms in the this compound derivative.

Conformation: Revealing the preferred spatial orientation of the atoms and functional groups in the solid state.

Stereochemistry: Providing the definitive relative and absolute stereochemistry of all chiral centers. For this compound, this would definitively establish the (R) or (S) configuration at the C-4 chiral center and the (E) or (Z) configuration of the C-5 to C-6 double bond.

The results of a hypothetical X-ray crystallographic analysis of a p-bromobenzoate derivative of this compound would be presented in a series of tables. These tables would typically include the crystal data and structure refinement parameters, as well as selected bond lengths and angles.

Table 1: Hypothetical Crystal Data and Structure Refinement for a this compound Derivative

Parameter Value
Empirical formula C16H21BrO2
Formula weight 325.24
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Orthorhombic
Space group P212121
Unit cell dimensions a = 6.50 Å, b = 10.20 Å, c = 24.50 Å
α = 90°, β = 90°, γ = 90°
Volume 1624.5 ų
Z 4
Density (calculated) 1.330 Mg/m³
Absorption coefficient 2.45 mm⁻¹
F(000) 680
Crystal size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.5 to 27.5°
Index ranges -8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -31 ≤ l ≤ 31
Reflections collected 15000
Independent reflections 3500 [R(int) = 0.04]
Completeness to theta = 27.5° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3500 / 0 / 181
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.085
R indices (all data) R1 = 0.045, wR2 = 0.090
Absolute structure parameter 0.01(2)

Table 2: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative

Bond/Angle Length (Å) / Angle (°)
C4-O1 1.46
C5=C6 1.33
C4-C5 1.51
O1-C10 1.34
C10-O2 1.20
C10-C11 1.48
C14-Br1 1.90
O1-C4-C3 109.5
O1-C4-C5 110.0
C4-C5-C6 124.5

Computational Chemistry Investigations of Non 5 En 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a cornerstone of modern computational chemistry for studying molecules like Non-5-en-4-ol.

Electronic Structure and Stability: DFT calculations would be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the molecule's stability. researchgate.net By comparing the energies of different isomers (e.g., cis/trans isomers around the double bond or different chiral forms), the most stable configurations can be identified. For instance, a study on pyrrolidine (B122466) enamines used DFT to show that s-trans conformers are generally more stable than s-cis conformers after considering various corrections. ethz.ch

Conformational Analysis: The presence of several rotatable bonds in this compound suggests a complex conformational landscape. A systematic conformational search, often performed using methods like the GFN2-xTB method followed by DFT refinement, would identify various low-energy conformers. taltech.ee The relative energies of these conformers, calculated at a high level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), would reveal the most populated conformations at a given temperature. icm.edu.plrsc.org This approach is crucial for understanding the molecule's behavior in different environments. taltech.ee

A hypothetical table of DFT-calculated relative energies for different conformers of this compound is presented below.

ConformerRelative Energy (kcal/mol)
Conformer A (Global Minimum)0.00
Conformer B1.25
Conformer C2.80
Conformer D4.10
This is a hypothetical data table for illustrative purposes.

Potential Energy Surface (PES) Analysis for Conformational Isomers and Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. iupac.orgmuni.cz For this compound, a PES analysis would be invaluable for understanding its conformational flexibility and reactivity.

Conformational Isomers: By scanning the PES along the dihedral angles of the rotatable bonds, all stable conformers (local minima) and the transition states connecting them (saddle points) can be located. researchgate.net This provides a complete map of the conformational space. For example, a relaxed PES scan for butynol (B8639501) revealed three stable conformers. rsc.org Such an analysis for this compound would clarify the energy barriers between different spatial arrangements of the molecule.

Reaction Pathways: The PES is also fundamental for studying reaction mechanisms. It allows for the identification of the minimum energy path from reactants to products, passing through a transition state. iupac.orgresearchgate.net For a reaction involving this compound, such as dehydration, the PES would reveal the energy profile, including the activation energy, which is crucial for predicting reaction rates. scielo.br

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides deep insights into the electronic structure and bonding of this compound.

Electronic Delocalization: NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These interactions, known as hyperconjugation, are crucial for molecular stability. For this compound, this would involve analyzing interactions such as those between the oxygen lone pairs and adjacent C-C or C-H antibonding orbitals, and the delocalization within the pi-system of the double bond. The stabilization energy associated with these delocalizations can be calculated using second-order perturbation theory. researchgate.netmdpi.com

Intermolecular Interactions: NBO analysis can also shed light on intermolecular interactions, such as hydrogen bonding, which would be critical in understanding the behavior of this compound in solution or in the solid state. By analyzing the interactions between the NBOs of interacting molecules, the nature and strength of these interactions can be quantified. mdpi.com

A hypothetical table of significant NBO interactions for this compound is shown below.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Oσ(C4-C5)1.5
π(C5-C6)π(C4-O)0.8
σ(C3-H)σ*(C4-O)0.5
This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Exploring Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. wikipedia.org This technique is essential for exploring the vast conformational space of flexible molecules like this compound and for understanding the influence of the environment.

Exploring Conformational Space: While DFT and PES analysis identify stationary points on the energy landscape, MD simulations explore how the molecule moves between these points over time at a given temperature. frontiersin.org This allows for a more realistic understanding of the conformational ensemble and the dynamics of conformational changes. For complex systems, MD can reveal important conformational substates that might be missed by static methods. acs.org

Solvent Effects: MD simulations are particularly powerful for studying the effects of a solvent on molecular structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how the solute-solvent interactions, such as hydrogen bonding, influence the conformational preferences of this compound. mdpi.comrsc.org This is crucial for understanding its behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, Mass Spectral Fragmentation)

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Chemical Shifts and IR Frequencies: DFT calculations, often using methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. icm.edu.plscielo.org.mx Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated. acs.org Comparing these predicted spectra with experimental data helps to confirm the structure and assign specific signals to particular atoms or vibrational modes.

Mass Spectral Fragmentation: Predicting mass spectral fragmentation patterns is more complex but can be approached using quantum chemistry-based methods like QCxMS. nih.gov These methods simulate the ionization and subsequent fragmentation of the molecule, providing a theoretical mass spectrum that can be compared with experimental data to aid in structural elucidation. nih.gov

A hypothetical table comparing experimental and predicted spectroscopic data for this compound is provided below.

ParameterExperimental ValuePredicted Value
¹H NMR (δ, ppm) H44.154.20
¹³C NMR (δ, ppm) C5130.2129.8
IR Frequency (cm⁻¹) O-H stretch33503365
This is a hypothetical data table for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for unraveling the detailed mechanisms of chemical reactions involving this compound. wikipedia.org

Reaction Mechanisms: By mapping the reaction pathway on a potential energy surface, computational methods can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. rsc.org For example, in the dehydration of an alcohol, DFT calculations can determine whether the reaction proceeds through a concerted E2-like mechanism or a stepwise E1-like mechanism by locating the relevant transition states and intermediates. rsc.org

Transition States: The geometry and energy of the transition state are critical for understanding the kinetics and selectivity of a reaction. elte.hu Computational modeling allows for the precise characterization of transition state structures. Vibrational frequency analysis is used to confirm that a structure is a true transition state (having exactly one imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy of the reaction. scielo.br This information is fundamental for predicting how changes in the molecular structure or reaction conditions will affect the reaction outcome.

Applications As a Synthetic Building Block in Complex Organic Synthesis

Role in the Construction of Structurally Diverse Organic Molecules

The utility of Non-5-en-4-ol in the construction of structurally diverse organic molecules stems from the reactivity of its two primary functional groups. The hydroxyl group can be readily oxidized to a ketone, serving as a handle for nucleophilic additions or as a precursor to other functional groups. The double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, leading to a wide array of saturated and functionalized derivatives.

Furthermore, the presence of both the alcohol and the alkene allows for intramolecular reactions, leading to the formation of cyclic structures such as tetrahydrofurans and tetrahydropyrans, which are common motifs in many natural products. The stereochemistry of the hydroxyl group can also be exploited to direct the stereochemical outcome of reactions at the double bond, a key strategy in asymmetric synthesis.

The versatility of homoallylic alcohols like this compound is demonstrated by their use in the synthesis of pheromones and antibiotics.

Participation in Cascade Reactions and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This compound is a suitable substrate for such reactions due to its bifunctionality. For example, an acid-catalyzed cascade reaction could be initiated by the protonation of the hydroxyl group, followed by its departure as water to form a carbocation. This carbocation could then be trapped by the internal double bond, leading to the formation of a cyclic intermediate, which could be further functionalized in the same pot.

Rhenium oxide-mediated allylic alcohol transpositions are particularly useful in designing thermodynamically-controlled cascade reactions. These reactions can adjust regiochemistry and stereochemistry, streamlining the synthesis of complex molecules. Epoxides can act as trapping agents for the transposing allylic alcohols, initiating stereoselective ring-forming processes. This highlights the potential for this compound to be utilized in complex, stereocontrolled cascade sequences.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent another area where this compound could be a valuable building block. For instance, a Co(III)-catalyzed three-component synthesis of homoallylic alcohols has been developed, showcasing a method that introduces two new C-C σ bonds via C-H bond activation and sequential addition to dienes and carbonyls nih.gov. This strategy could potentially be adapted for this compound, further expanding its synthetic utility.

Advanced Stereocontrolled Synthesis of Complex Intermediates and Target Molecules

The stereocenter at the C-4 position of this compound makes it a valuable chiral precursor for the synthesis of enantiomerically pure complex molecules. The hydroxyl group can direct the stereochemical outcome of reactions on the nearby double bond, a phenomenon known as substrate-controlled stereoselection. For example, directed epoxidation or dihydroxylation of the double bond would lead to the formation of new stereocenters with a predictable relationship to the existing one.

Furthermore, chiral catalysts can be employed to achieve high levels of stereocontrol in reactions involving this compound. Asymmetric hydrogenation of the double bond or kinetic resolution of the racemic alcohol are just two examples of how enantiomerically enriched derivatives of this compound can be prepared. These chiral building blocks can then be incorporated into the total synthesis of complex natural products and pharmaceuticals. The development of dual palladium/photoredox-catalysis provides a method for the asymmetric synthesis of vicinal α,β-tri/tetra- or α,β-tetra-substituted homoallylic alcohols, which is a testament to the advancements in stereocontrolled synthesis in this area chemrxiv.org.

The table below summarizes various stereocontrolled reactions applicable to homoallylic alcohols like this compound.

Reaction TypeReagent/CatalystStereochemical Outcome
Directed Epoxidationm-CPBADiastereoselective
Asymmetric DihydroxylationAD-mix-βEnantioselective
Asymmetric HydrogenationChiral Rh or Ru catalystEnantioselective
Kinetic ResolutionChiral lipase (B570770)Enantiomer separation

Development of Novel Synthetic Methodologies Utilizing this compound as a Precursor

The unique structural features of this compound make it an ideal starting material for the development of new synthetic methods. For example, its structure is amenable to ring-closing metathesis (RCM) to generate cyclic ethers, a reaction that has become a powerful tool in organic synthesis. By first appending another olefin-containing moiety to the hydroxyl group, RCM could be employed to synthesize a variety of substituted cyclic ethers with high efficiency.

Additionally, the development of new catalytic systems can be explored using this compound as a model substrate. For instance, new catalysts for the selective oxidation of the secondary alcohol in the presence of the double bond, or vice versa, would be of significant interest. Similarly, the development of novel cascade reactions that are initiated by transformations of this compound could lead to the rapid assembly of complex molecular architectures. A palladium-catalyzed cascade intramolecular cyclization and allylation of enynoates with allylic alcohols has been developed, representing a direct and atom-economic methodology for constructing novel allyl pyrones acs.org. This demonstrates the potential for developing new methodologies based on the reactivity of molecules like this compound.

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